N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various cancers and autoimmune diseases. TAK-659 has shown promising results in preclinical studies, and its development is currently ongoing.
Wirkmechanismus
TAK-659 exerts its inhibitory activity by binding to the active site of kinases, thereby preventing their activation and downstream signaling. This results in the inhibition of cell proliferation and survival, as well as the modulation of immune cell activity. TAK-659 has been shown to be highly selective for its target kinases, with minimal off-target effects.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and modulation of immune cell activity. TAK-659 has also been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments, including high potency and selectivity, as well as favorable pharmacokinetic properties. However, TAK-659 has some limitations, including potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the development of TAK-659, including the evaluation of its efficacy and safety in clinical trials for various cancers and autoimmune diseases. Further studies are also needed to optimize the dosing regimen and to identify potential biomarkers for patient selection and monitoring. Additionally, the combination of TAK-659 with other targeted therapies or immunotherapies may enhance its efficacy and broaden its therapeutic potential.
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potent activity against cancer and autoimmune diseases in preclinical studies. Its development is ongoing, and further studies are needed to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 2-chloro-N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)acetamide with o-toluidine in the presence of a base, followed by purification and isolation of the product. The final product is obtained in high yield and purity, making it suitable for further studies.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent inhibitory activity against various kinases, including BTK, ITK, and JAK3, which are involved in the proliferation and survival of cancer cells and immune cells. TAK-659 has also been shown to modulate the activity of immune cells, leading to enhanced anti-tumor and anti-inflammatory responses.
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-11-4-2-3-5-12(11)6-15(22)20-13-7-14(18-9-17-13)21-10-16-8-19-21/h2-5,7-10H,6H2,1H3,(H,17,18,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWJMPJOQHJAFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.